6-Deoxyaltrose

Beschreibung

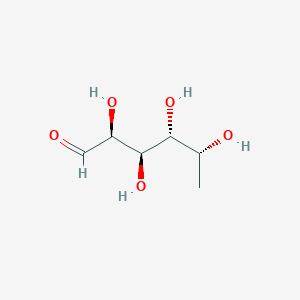

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18546-02-6 |

|---|---|

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1 |

InChI-Schlüssel |

PNNNRSAQSRJVSB-KAZBKCHUSA-N |

SMILES |

CC(C(C(C(C=O)O)O)O)O |

Isomerische SMILES |

C[C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |

Kanonische SMILES |

CC(C(C(C(C=O)O)O)O)O |

Andere CAS-Nummern |

18546-02-6 |

Synonyme |

6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of 6 Deoxyaltrose Containing Glycans

Identification in Glycoprotein (B1211001) and Glycolipid Structures

The search for 6-deoxyaltrose extends to other complex glycoconjugates, such as glycoproteins and glycolipids, which are crucial for various biological processes.

However, based on available research, this compound has not been identified as a component of bacterial glycoproteins or glycolipids. Studies on bacterial S-layer glycoproteins have identified other deoxy sugars like L-rhamnose and D-fucose, but not this compound. oup.comnih.gov Similarly, while bacterial glycolipids are diverse, there is no current evidence for the natural incorporation of this compound. It is noteworthy that its isomer, 6-deoxytalose, is a known component of the surface glycopeptidolipids (GPLs) in several species of the Mycobacterium avium complex, where it plays a role in antigenicity and interaction with the host immune system. nih.govnih.gov

Biosynthetic Pathways and Enzymology of 6 Deoxyaltrose

Precursor Utilization in 6-Deoxyaltrose Biosynthesis

The journey to synthesize this compound commences with the activation of a common hexose, D-glucose, through its attachment to a nucleotide diphosphate (B83284). This activation is a critical step that primes the glucose molecule for subsequent enzymatic modifications.

The biosynthesis of many 6-deoxy sugars, including this compound, initiates from nucleotide-activated D-glucose precursors. The most common of these are thymidine (B127349) diphosphate-D-glucose (dTDP-D-glucose) and uridine (B1682114) diphosphate-D-glucose (UDP-D-glucose). In the case of 6-deoxy-L-altrose biosynthesis in Campylobacter jejuni HS:41, the pathway is initiated by the formation of cytidine (B196190) diphosphate-D-glucose (CDP-D-glucose) from cytidine triphosphate (CTP) and glucose-1-phosphate (Glc1P). nih.gov The choice of the nucleotide carrier can vary between different organisms and even for the synthesis of different deoxy sugars within the same organism.

The activation process involves the transfer of a nucleotidyl monophosphate group from a nucleoside triphosphate (like CTP or dTTP) to a sugar-1-phosphate, releasing pyrophosphate. This reaction is catalyzed by a class of enzymes known as nucleotidyltransferases or pyrophosphorylases. oup.com

Key Enzymatic Transformations and Intermediate Compounds

Once the D-glucose is activated, it undergoes a series of enzymatic transformations, each catalyzed by a specific enzyme, leading to the formation of this compound. This pathway is characterized by a sequence of dehydration, epimerization, and reduction reactions.

The first committed step in the biosynthesis of this compound is the formation of the nucleotide-activated glucose precursor. This reaction is catalyzed by a nucleotidyl transferase. For instance, in the biosynthesis of CDP-6-deoxy-L-altrose, a sugar-1-phosphate cytidylyltransferase is responsible for the formation of CDP-D-glucose from CTP and glucose-1-phosphate. nih.gov Similarly, in pathways utilizing dTDP-D-glucose, the enzyme glucose-1-phosphate thymidylyltransferase (also known as RmlA) catalyzes the transfer of a thymidylylmonophosphate from dTTP to glucose-1-phosphate. oup.com

Following the activation step, the nucleotide-activated D-glucose undergoes a dehydration reaction. This critical step is catalyzed by a 4,6-dehydratase, which converts the precursor into a 4-keto-6-deoxy intermediate. In the biosynthesis of CDP-6-deoxy-L-altrose, CDP-D-glucose is dehydrated to form CDP-4-keto-6-deoxy-D-glucose. nih.gov This reaction is analogous to the well-studied conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB). oup.comuniprot.org This enzymatic step involves an oxidation at C4, followed by the elimination of a water molecule from C5 and C6. researchgate.net

The 4-keto-6-deoxy intermediate is a pivotal point in the pathway, as it is the substrate for epimerases that determine the final stereochemistry of the deoxy sugar. To form L-altrose, which has a different stereochemical configuration at C3 and C5 compared to D-glucose, a series of stereochemical inversions are necessary. In the biosynthesis of CDP-6-deoxy-L-altrose, a 3,5-epimerase acts on CDP-4-keto-6-deoxy-D-glucose to produce CDP-4-keto-6-deoxy-L-altrose. nih.gov This enzymatic reaction involves the inversion of stereochemistry at both the C3 and C5 positions. The mechanism of such epimerases often involves the abstraction of a proton, followed by its re-addition on the opposite face of the molecule. researchgate.net

The final step in the biosynthesis of the nucleotide-activated this compound is the reduction of the keto group at the C4 position. This reaction is catalyzed by a C4-reductase and typically utilizes NADH or NADPH as a cofactor. In the case of CDP-6-deoxy-L-altrose synthesis, a C4-reductase catalyzes the reduction of the carbonyl group of CDP-4-keto-6-deoxy-L-altrose to yield the final product, CDP-6-deoxy-L-altrose. nih.gov The stereospecificity of this reductase is crucial in determining the final configuration of the hydroxyl group at C4, thus distinguishing it from other 6-deoxy sugars.

The following table summarizes the key enzymatic steps and intermediates in the biosynthesis of CDP-6-deoxy-L-altrose:

| Step | Enzyme | Substrate | Product |

| 1 | Sugar-1-phosphate cytidylyltransferase | CTP + Glucose-1-phosphate | CDP-D-glucose |

| 2 | CDP-D-glucose 4,6-dehydratase | CDP-D-glucose | CDP-4-keto-6-deoxy-D-glucose |

| 3 | 3,5-Epimerase | CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-6-deoxy-L-altrose |

| 4 | C4-Reductase | CDP-4-keto-6-deoxy-L-altrose | CDP-6-deoxy-L-altrose |

Biochemical Characterization of this compound Biosynthetic Enzymes

The conversion of a standard NDP-hexose into NDP-6-deoxyaltrose is accomplished by three distinct classes of enzymes acting in succession. Each class exhibits specific catalytic functions and structural features that are crucial for the precise stereochemical transformations required.

Nucleotide-Sugar 4,6-Dehydratases (e.g., RmlB, GerE)

The initial and committing step in all 6-deoxyhexose biosynthetic pathways is catalyzed by an NDP-glucose 4,6-dehydratase. wisc.edu These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net A prime example is dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB, the second enzyme in the well-studied dTDP-L-rhamnose biosynthetic pathway. nih.govmdpi.com

RmlB catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.com The reaction mechanism is a complex, three-step process that occurs within a single active site:

Oxidation: The enzyme utilizes a tightly bound NAD+ cofactor to oxidize the hydroxyl group at C4 of the glucose moiety, forming a 4-keto intermediate and NADH. wisc.edu

Dehydration: A general base in the active site abstracts a proton from C5, facilitating the elimination of the C6 hydroxyl group as a water molecule. This results in the formation of a transient dTDP-4-ketoglucose-5,6-ene intermediate. wisc.edu

Reduction: The hydride from the NADH generated in the first step is transferred to C6 of the unsaturated intermediate, producing the final product, dTDP-4-keto-6-deoxy-D-glucose, and regenerating the enzyme's NAD+ cofactor. wisc.edu

Structurally, RmlB functions as a homodimer. Each monomer is composed of two domains: a larger N-terminal domain that binds the NAD+ cofactor and a smaller C-terminal domain responsible for binding the dTDP-glucose substrate. nih.gov The active site is located in a cleft between these two domains and features a highly conserved catalytic couple of tyrosine and lysine (B10760008) (Tyr-XXX-Lys), characteristic of the SDR family. nih.gov

| Enzyme | Source Organism | Substrate | Product | Cofactor |

|---|---|---|---|---|

| RmlB | Salmonella enterica | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ |

| HS41.20 | Campylobacter jejuni HS:41 | CDP-D-glucose | CDP-4-keto-6-deoxy-D-glucose | NAD+ |

| GerE | Streptomyces sp. KCTC 0041BP | dTDP-D-glucose (putative) | dTDP-4-keto-6-deoxy-D-glucose (putative) | NAD+ (putative) |

Deoxyhexose Epimerases (e.g., RmlC, Kde)

Following the 4,6-dehydration, the resulting NDP-4-keto-6-deoxy-D-glucose intermediate is acted upon by an epimerase to alter the stereochemistry at specific carbon centers. To produce an altrose configuration, epimerization must occur at C3 and C5. RmlC, the third enzyme of the L-rhamnose pathway, is a well-characterized dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase. mdpi.comnih.gov

RmlC catalyzes the inversion of stereochemistry at both the C3 and C5 positions of its substrate, converting dTDP-6-deoxy-D-xylo-4-hexulose into dTDP-6-deoxy-L-lyxo-4-hexulose. nih.gov This transformation is achieved through two sequential stereospecific proton transfers without the need for an external cofactor. nih.govnih.gov The enzyme is believed to utilize a catalytic dyad of histidine and tyrosine residues to function as acid/base catalysts, abstracting and re-donating protons to the C3 and C5 positions via enolate intermediates. nih.gov Structural studies of RmlC from various organisms have revealed a unique protein fold and have helped to identify the key catalytic residues within the active site. nih.gov Another example is ChmJ, an enzyme from the mycinose (B1239270) pathway that functions as a 3'-epimerase, converting dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. nih.gov

| Enzyme | Source Organism | Function | Substrate | Product |

|---|---|---|---|---|

| RmlC | Streptococcus suis | 3,5-Epimerase | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose |

| HS41.19 | Campylobacter jejuni HS:41 | 3,5-Epimerase | CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-6-deoxy-L-altrose |

| ChmJ | Streptomyces bikiniensis | 3'-Epimerase | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-allose |

Specific Reductases (e.g., Tll, RmlD, Fcd, GerK1)

The final step in the biosynthesis of this compound is the stereospecific reduction of the 4-keto group of the epimerized intermediate, catalyzed by an NDP-4-keto-6-deoxyhexose reductase. The stereochemical outcome of this reduction is what ultimately defines the identity of the final 6-deoxyhexose. These enzymes are also members of the SDR superfamily and utilize NAD(P)H as a hydride donor. mdpi.com

The diversity of 6-deoxyhexoses found in nature is a direct result of the existence of various reductases with distinct stereospecificities.

GerK1 , a dTDP-4-keto-6-deoxyglucose reductase from Streptomyces sp., is involved in the biosynthesis of dTDP-6-deoxy-D-allose. semanticscholar.orgnih.gov It specifically reduces substrates that have an axial hydroxyl group at the C3 position, which is established by a preceding 3-epimerase. nih.gov

RmlD is the canonical reductase in the L-rhamnose pathway, which reduces dTDP-4-keto-6-deoxy-L-mannose to yield dTDP-L-rhamnose, where the C4 hydroxyl is in an equatorial orientation. mdpi.comnih.gov

Tll from Actinobacillus actinomycetemcomitans acts on the same substrate as RmlD but produces dTDP-6-deoxy-L-talose, installing an axial hydroxyl at C4. nih.govresearchgate.net

Fcd is a dTDP-4-keto-6-deoxy-D-glucose reductase that yields dTDP-D-fucose. oup.comresearchgate.net

In the biosynthesis of CDP-6-deoxy-L-altrose in C. jejuni, the reductase HS41.18 catalyzes the NADPH-dependent reduction of CDP-4-keto-6-deoxy-L-altrose to yield the final product. nih.gov

| Enzyme | Source Organism | Substrate | Product | Cofactor |

|---|---|---|---|---|

| HS41.18 | Campylobacter jejuni HS:41 | CDP-4-keto-6-deoxy-L-altrose | CDP-6-deoxy-L-altrose | NADPH |

| GerK1 | Streptomyces sp. KCTC 0041BP | dTDP-4-keto-6-deoxy-D-allose | dTDP-6-deoxy-D-allose | NADH |

| RmlD | Salmonella enterica | dTDP-4-keto-6-deoxy-L-mannose | dTDP-L-rhamnose | NADPH |

| Tll | Actinobacillus actinomycetemcomitans | dTDP-4-keto-6-deoxy-L-mannose | dTDP-6-deoxy-L-talose | NADPH |

| Fcd | Geobacillus tepidamans | dTDP-4-keto-6-deoxy-D-glucose | dTDP-D-fucose | NADPH |

Cofactor Requirements in this compound Biosynthesis

The enzymatic reactions in the this compound biosynthetic pathway are dependent on specific cofactors for their catalytic activity. These requirements are dictated by the chemical transformations performed by each enzyme class.

Nucleotide-Sugar 4,6-Dehydratases : These enzymes, such as RmlB, require Nicotinamide Adenine Dinucleotide (NAD+) as a catalytic cofactor. wisc.edunih.gov The NAD+ is tightly bound and acts as a transient hydride acceptor and donor during the intramolecular oxidation-reduction sequence, but there is no net consumption of the cofactor. wisc.edu

Deoxyhexose Epimerases : Epimerases like RmlC catalyze intramolecular proton transfers and do not require an external cofactor to function. nih.gov The necessary acid-base chemistry is carried out by amino acid side chains within the enzyme's active site. nih.gov

Specific Reductases : The final reduction step is catalyzed by reductases such as GerK1 and RmlD, which require a hydride source to reduce the C4 keto group. These enzymes are dependent on either Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) or Nicotinamide Adenine Dinucleotide (NADH) as a cosubstrate, which is consumed stoichiometrically during the reaction. nih.govsemanticscholar.orgnih.gov The specific preference for NADPH versus NADH can vary between different reductases. semanticscholar.orgnih.gov

Genetic Basis of 6 Deoxyaltrose Production

Organization and Identification of Biosynthetic Gene Clusters (e.g., K Locus, rfb, slg)

The genes responsible for the synthesis of nucleotide-activated deoxy sugars like 6-deoxyaltrose are typically organized into discrete biosynthetic gene clusters (BGCs). These clusters often contain all the necessary genes for the synthesis of the sugar from common precursors, its activation to a nucleotide diphosphate (B83284) sugar, and its subsequent transfer to a growing polysaccharide chain.

In the bacterium Yersinia enterocolitica serotype O:3, the O-antigen is a homopolymer of 6-deoxy-L-altrose. The genetic determinants for its synthesis are located in the rfb gene cluster. Sequencing of this region has identified ten open reading frames (ORFs). Through mutagenesis and deletion analysis, eight of these genes, organized into two distinct operons (rfbABC and rfbDEFGH), were found to be essential for the O-antigen synthesis. The proteins encoded by rfbA, rfbF, and rfbG show similarity to enzymes in the dTDP-L-rhamnose biosynthesis pathway, suggesting that the synthesis of 6-deoxy-L-altrose proceeds via a pathway analogous to that of its C3-epimer, L-rhamnose.

The K locus is another critical genetic location for polysaccharide biosynthesis, particularly for capsular polysaccharides in bacteria like Acinetobacter baumannii. While direct synthesis of this compound is not the most common finding, related gene clusters for the synthesis of its epimer, 6-deoxy-L-talose, have been identified here. For example, the KL106 and KL112 gene clusters in A. baumannii contain genes for the synthesis of both L-rhamnose and 6-deoxy-L-talose. These clusters highlight the modular nature of BGCs, where genes for the synthesis of different deoxy sugars are found.

In Gram-positive bacteria, the genetic information for the biosynthesis of S-layer glycans is organized in S-layer glycosylation (slg) gene clusters. These clusters are polycistronic and typically include genes for nucleotide sugar pathways, glycosyltransferases, and glycan processing. For instance, the slg gene cluster of Geobacillus tepidamans GS5-97T contains the genes for the biosynthesis of dTDP-L-rhamnose and dTDP-D-fucose, demonstrating that the enzymatic machinery for creating various deoxy sugars is housed within these defined genetic loci. The biosynthesis of this compound in Gram-positive organisms would be expected to follow a similar organizational principle within an slg cluster.

The common pathway for many 6-deoxyhexoses starts from a nucleoside triphosphate and glucose-1-phosphate. The most well-studied pathway is the synthesis of dTDP-L-rhamnose, which involves four enzymes encoded by the rmlABCD genes. This pathway serves as a blueprint for the synthesis of other 6-deoxy sugars.

Table 1: Key Gene Clusters Involved in Deoxy Sugar Biosynthesis

| Gene Cluster Type | Example Organism | Polysaccharide Component | Key Genes/Operons | Citation |

|---|---|---|---|---|

| rfb Cluster | Yersinia enterocolitica O:3 | 6-deoxy-L-altrose | rfbABC, rfbDEFGH | |

| K Locus (CPS) | Acinetobacter baumannii | 6-deoxy-L-talose, L-rhamnose | KL106, KL112 | |

| slg Cluster | Geobacillus tepidamans | L-rhamnose, D-fucose | rml genes, fcd | |

| rml Operon | Various Bacteria | L-rhamnose | rmlA, rmlB, rmlC, rmlD |

Genomic Context and Comparative Genomics of this compound Pathways

Comparative genomics provides powerful tools to understand the evolution and diversity of biosynthetic pathways for rare sugars like this compound. By comparing the BGCs of different organisms or different serotypes of the same species, researchers can identify key genes responsible for specific sugar modifications.

A clear example is seen in Actinobacillus actinomycetemcomitans. The serotype c-specific antigen is a polymer of 6-deoxy-L-talose. Comparison of the gene cluster from this serotype with the serotype b cluster (which produces a polysaccharide of L-rhamnose and D-fucose) revealed a significant difference: a 5.7 kb region with seven genes in the serotype b strain was replaced by a 3.8 kb region containing only three genes in the serotype c strain. This substituted region is crucial for determining the final deoxy sugar produced, highlighting how gene cluster evolution through replacement can alter the surface chemistry of a bacterium.

In Acinetobacter baumannii, the KL106 and KL112 gene clusters are related to the previously characterized KL11 and KL83 clusters, all of which share genes for the synthesis of L-rhamnose and 6-deoxy-L-talose. The differences between these clusters lie in additional glycosyltransferase genes, acetyltransferase genes, and the wzy gene, which determines the linkage between the polysaccharide repeat units. This illustrates that while the core deoxy sugar biosynthetic machinery may be conserved, the genomic context and the presence of accessory genes dictate the final, complex structure of the polysaccharide.

The general pathway for dTDP-6-deoxy-L-talose involves the conversion of dTDP-L-rhamnose by an epimerase. The genes for dTDP-L-rhamnose synthesis (rml genes) are often found alongside a tle (talose epimerase) gene in clusters that produce 6-deoxy-L-talose. The synthesis of 6-deoxy-L-altrose in Y. enterocolitica is believed to proceed through a similar multi-step enzymatic process starting from dTDP-glucose, with specific epimerases and reductases defining the final altrose configuration. The similarity of RfbA, RfbF, and RfbG proteins to the Rml enzymes supports a conserved initial pathway, with unique enzymes likely acting at later stages to produce the altrose epimer.

Table 2: Comparative Genomic Features of 6-Deoxy Sugar Pathways

| Organism/Serotype | Deoxy Sugar Produced | Key Genetic Feature | Implication | Citation |

|---|---|---|---|---|

| ***A. actinomycetemcomitans* serotype c** | 6-deoxy-L-talose | Replacement of a 5.7 kb (7 genes) region with a 3.8 kb (3 genes) region compared to serotype b. | Demonstrates pathway evolution via cassette exchange. | |

| ***A. baumannii* KL112 vs. KL106** | 6-deoxy-L-talose | KL112 contains an additional glycosyltransferase gene (gtr183) and a different polymerase gene (wzy). | Shows how related clusters can produce structurally different polysaccharides. | |

| ***Y. enterocolitica* O:3** | 6-deoxy-L-altrose | rfb cluster contains genes with homology to rml pathway enzymes. | Suggests a conserved biosynthetic origin with epimer-specific modifications. |

Gene Expression and Regulation in Response to Environmental Stimuli

The expression of genes for this compound production, like other bacterial surface polysaccharide genes, is tightly regulated. This control allows the bacterium to adapt to different environments, such as within a host, and to conserve energy. Gene expression can be controlled at multiple levels, including transcription, post-transcription, translation, and post-translation.

In prokaryotes, genes involved in a common pathway are often organized into operons, allowing for coordinated expression. The expression of these operons is typically controlled by regulatory proteins—activators that enhance transcription and repressors that block it. The activity of these regulatory proteins can be modulated by small molecules, often metabolites, which act as inducers or co-repressors. For the rfb cluster in Y. enterocolitica, two functional promoters were identified, suggesting complex transcriptional regulation.

Environmental stimuli play a significant role in regulating the expression of biosynthetic gene clusters. For many bacteria, factors such as temperature, osmolarity, nutrient availability, and the presence of host-derived signals can influence the production of surface polysaccharides. While direct studies on this compound regulation are limited, the principles of gene regulation by sugars are well-established. For example, the presence of glucose can repress or activate the transcription of genes involved in the metabolism of other sugars. It is plausible that the expression of this compound biosynthetic genes is integrated into the bacterium's central metabolic state, potentially being upregulated when specific precursor molecules like glucose-1-phosphate are abundant and when the synthesis of a protective outer layer is required.

Furthermore, some biosynthetic gene clusters are "silent" or expressed at very low levels under standard laboratory conditions. Their activation may require specific, and often unknown, environmental triggers. Co-cultivation of different microbial species has been shown to induce the expression of silent gene clusters, suggesting that inter-species communication can be a potent environmental stimulus. This raises the possibility that this compound production could be significantly enhanced or triggered by the presence of other microorganisms in a complex community, such as the gut microbiota. The regulation is a crucial mechanism for bacteria to fine

Chemical and Chemoenzymatic Synthesis Strategies of 6 Deoxyaltrose and Its Derivatives

Total Chemical Synthesis Methodologies for 6-Deoxy-L-Altrose

The total chemical synthesis of 6-deoxy-L-altrose and its derivatives typically starts from more common, readily available monosaccharides. These multi-step procedures rely on a sequence of protection, stereochemical inversion, deoxygenation, and deprotection steps to achieve the desired L-altro configuration.

A notable strategy involves the transformation of D-galactose derivatives. For instance, the synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose) was achieved starting from a protected D-galactofuranose derivative. rsc.org The key steps in such a synthesis involve:

Initial Protection: Starting materials like D-galactose are protected to allow for regioselective modifications. For example, isopropylidene acetals are commonly used to protect the cis-diols.

Modification and Inversion: The hydroxyl group at C-5 is converted into a good leaving group, such as a mesylate or tosylate.

Epoxide Formation: Treatment with a base, like sodium methoxide (B1231860), induces an intramolecular SN2 reaction, leading to the formation of a 5,6-anhydro sugar. This step is crucial as it inverts the stereochemistry at C-5, establishing the L-configuration from a D-precursor and forming an epoxide ring. rsc.org

Reductive Ring-Opening: The anhydro (epoxide) ring is opened using a reducing agent, such as lithium aluminium hydride. The hydride attacks the less hindered C-6 position, introducing the 6-deoxy feature and generating the required hydroxyl group at C-5. rsc.org

Deprotection: Finally, acidic hydrolysis removes the protecting groups to yield the target 6-deoxy-L-altrose derivative.

Another approach begins with a naturally occurring 6-deoxy-L-sugar, such as L-rhamnose (6-deoxy-L-mannose), and modifies its stereochemistry. This requires epimerization at C-2, C-3, and C-4 to convert the L-manno configuration to the L-altro configuration. Syntheses of L-altrose derivatives have also been reported starting from L-galactopyranoside precursors, further underscoring the strategy of stereochemical manipulation of existing L-sugars. nih.gov

| Reaction Step | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| Sulfonylation of C-5 OH | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) in pyridine | Convert the hydroxyl group into a good leaving group. | rsc.org |

| Epoxide Formation | Sodium methoxide (NaOMe) in methanol | Intramolecular SN2 reaction to form a 5,6-anhydro sugar, inverting stereochemistry at C-5. | rsc.org |

| Reductive Epoxide Opening | Lithium aluminium hydride (LiAlH4) in ether | Reductive opening of the epoxide at C-6 to create the 6-deoxy methyl group. | rsc.org |

| Acidic Hydrolysis | Dilute acid (e.g., H2SO4) | Removal of protecting groups (e.g., isopropylidene acetals) to yield the final product. | rsc.org |

Stereoselective Glycosylation Approaches for 6-Deoxyaltrose-Containing Oligosaccharides

The construction of oligosaccharides containing this compound requires precise control over the formation of the glycosidic bond. The primary challenge in the glycosylation of 6-deoxy sugars is the absence of a participating group at the C-2 position, which in many common sugars (like glucose or galactose) helps to direct the stereochemical outcome of the reaction, typically favoring 1,2-trans products. rsc.org Without this group, mixtures of α (1,2-cis) and β (1,2-trans) anomers are often formed. rsc.org

Various strategies have been developed to address this challenge, focusing on the nature of the glycosyl donor, the promoter or catalyst, and the reaction conditions.

Glycosyl Donors:

Glycosyl Halides: Donors such as glycosyl bromides or chlorides are activated by heavy metal salts (e.g., silver triflate). The stereochemical outcome is highly dependent on solvent and temperature. SN2-like pathways can lead to β-glycosides. rsc.org

Trichloroacetimidates: These donors, activated by catalytic amounts of a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf), are highly reactive and versatile. The stereoselectivity can be influenced by the solvent; non-participating solvents like diethyl ether can favor the formation of the α-anomer.

Thioglycosides: Activated by electrophilic promoters (e.g., NIS/TfOH), these donors are stable and widely used. The stereochemical control can be tuned by additives and reaction conditions.

Controlled Stereochemistry at Anomeric and Other Chiral Centers

Achieving high stereoselectivity in the absence of a C-2 participating group requires careful tuning of the reaction mechanism.

For β-(1,2-trans)-Glycosides: One successful approach is to promote an SN2-type displacement at the anomeric center. This is typically achieved using a glycosyl donor with an α-configured leaving group (like a halide) and ensuring reaction conditions that favor backside attack by the acceptor nucleophile. The use of organoboron catalysts with glycosyl chloride donors has been shown to produce β-linked 2-deoxyglycosides with moderate to good selectivity. frontiersin.org

For α-(1,2-cis)-Glycosides: The formation of α-glycosides often proceeds through an SN1-type mechanism involving an oxocarbenium ion intermediate. The acceptor then attacks from the sterically less hindered α-face. This outcome can be favored by using reactive donors, strong activators, and non-participating solvents. For example, the use of a 1,2-anhydro sugar donor, activated by a Lewis acid, can lead to the exclusive formation of 1,2-cis glycosides. frontiersin.orgnih.gov

Reagent-controlled strategies, where an external reagent dictates the stereochemical outcome regardless of the donor's protecting groups, are particularly powerful for deoxy sugars. For example, tailored bis-thiourea catalysts have been used with glycosyl phosphate (B84403) donors to achieve excellent β-selectivity. frontiersin.orgnih.gov

| Desired Anomer | Strategy | Typical Donor/Reagent System | Mechanism | Reference |

|---|---|---|---|---|

| β (1,2-trans) | SN2-like Displacement | α-Glycosyl Halide / Silver Salts | Inversion of configuration at the anomeric center. | rsc.org |

| β (1,2-trans) | Catalyst-Controlled | Glycosyl Phosphate / Bis-thiourea Catalyst | Catalyst directs the approach of the acceptor to the β-face. | frontiersin.org |

| α (1,2-cis) | SN1-like (Thermodynamic Control) | Trichloroacetimidate / TMSOTf in non-participating solvent | Formation of oxocarbenium ion, attack from the α-face. | rsc.org |

| α (1,2-cis) | Ring-Opening | 1,2-Anhydro Sugar / Lewis Acid | Lewis acid-catalyzed opening of the anhydro ring by the acceptor. | nih.gov |

Chemoenzymatic Synthesis of Nucleotide-Activated this compound

In biological systems, sugars are transferred by glycosyltransferases from activated nucleotide-sugar donors. For most 6-deoxyhexoses found in bacteria, the activated form is deoxythymidine diphosphate (B83284) (dTDP)-sugar. oup.com Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to produce these crucial intermediates.

The biosynthesis of dTDP-6-deoxy-L-altrose begins with the common precursors dTTP and glucose-1-phosphate. The pathway involves four key enzymatic steps:

Activation: Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose.

Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose into the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov This reaction is the committed step for 6-deoxyhexose synthesis. researchgate.net

Epimerization: A series of epimerases act on the 4-keto intermediate to alter the stereochemistry at C-3 and C-5. For L-sugars, a 3,5-epimerase (like RmlC) is required to invert the configuration from D to L. researchgate.net

Reduction: Finally, a stereospecific 4-keto-reductase reduces the ketone at C-4 to a hydroxyl group, establishing the final altrose (or talose/rhamnose) configuration. The specific reductase used determines the final product. For example, the biosynthesis of dTDP-6-deoxy-L-talose in Actinobacillus actinomycetemcomitans involves a specific dTDP-6-deoxy-L-lyxo-4-hexulose reductase. researchgate.net A different reductase would be required to yield the L-altro stereochemistry.

In Vitro Enzymatic Cascade Reactions

One-pot in vitro enzymatic cascades are a powerful method for synthesizing nucleotide sugars without the need for cell-based expression or intermediate purification. fz-juelich.de This approach involves combining all necessary enzymes in a single reaction vessel with the starting substrates.

A plausible cascade for the synthesis of dTDP-6-deoxy-L-altrose would involve the four enzymes described above (RmlA, RmlB, a 3,5-epimerase, and a specific C-4 reductase). To make the process cost-effective, cofactor regeneration systems are often included. For instance, the NADPH required by the final reductase can be regenerated using a separate enzyme like glucose-6-phosphate dehydrogenase. mpg.de Such multi-enzyme systems have been successfully implemented for the synthesis of various dTDP-activated 6-deoxy sugars, including dTDP-L-rhamnose and dTDP-6-deoxy-L-talose. researchgate.netresearchgate.net

| Step | Enzyme (Class) | Gene Example | Function | Reference |

|---|---|---|---|---|

| 1 | Glucose-1-phosphate thymidylyltransferase | rmlA | Forms dTDP-D-glucose from dTTP and glucose-1-phosphate. | researchgate.net |

| 2 | dTDP-D-glucose 4,6-dehydratase | rmlB | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | nih.govresearchgate.net |

| 3 | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Inverts stereochemistry at C-3 and C-5 to form a dTDP-4-keto-6-deoxy-L-hexose intermediate. | researchgate.net |

| 4 | dTDP-4-keto-6-deoxy-L-hexose 4-reductase | (Specific reductase) | Stereospecifically reduces the C-4 ketone to yield the L-altro configuration. | oup.com |

Engineered Biosynthetic Pathways for Analog Production

Metabolic engineering allows for the production of rare nucleotide sugars like dTDP-6-deoxy-L-altrose in vivo by introducing the required biosynthetic genes into a microbial host such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This approach leverages the host's central metabolism to provide the necessary precursors (dTTP and glucose-1-phosphate).

The strategy involves cloning the genes encoding the four necessary enzymes (e.g., rmlA, rmlB, rmlC, and a specific reductase) into an expression plasmid under the control of an inducible promoter. When introduced into the host organism, these enzymes are expressed and assemble the biosynthetic pathway, converting endogenous metabolites into the desired product.

This approach offers several advantages:

Scalability: Fermentation can be used to produce large quantities of the target nucleotide sugar.

Cofactor Regeneration: The host's own metabolism naturally regenerates necessary cofactors like NADPH, eliminating the need for external regeneration systems. nih.gov

Analog Production: The system can be modified to produce analogs by feeding precursor analogs or by using engineered enzymes with altered substrate specificities. For example, expressing a library of different C-4 reductases could allow for the production of a range of different 6-deoxy-L-sugars. Successful engineering of pathways for other rare sugars, such as UDP-L-rhamnose in yeast, demonstrates the feasibility of this approach for producing diverse glycosylation donors. nih.gov

Biological Significance and Functional Roles of 6 Deoxyaltrose Containing Glycans

Contribution to Microbial Cell Envelope Architecture

The cell envelope of bacteria is a complex, multi-layered structure that provides shape, protection, and mediates interactions with the environment. In many Gram-negative bacteria, the outer membrane is a key component of this envelope, and its outer leaflet is predominantly composed of lipopolysaccharide (LPS). 6-Deoxyaltrose has been identified as a crucial component of the O-antigen, which is the outermost region of the LPS.

The O-antigen is a polysaccharide chain that extends from the core oligosaccharide of the LPS into the extracellular space. The specific composition and structure of the O-antigen vary significantly between different bacterial species and even between strains of the same species, contributing to their serological diversity. The inclusion of rare sugars like 6-deoxy-L-altrose in the O-antigen of bacteria, such as Yersinia enterocolitica, contributes to the unique structural properties of the cell surface. semanticscholar.org This structural uniqueness is fundamental to the integrity and function of the outer membrane. The presence of such deoxysugars influences the physicochemical properties of the cell surface, including its hydrophobicity and charge, which in turn affects how the bacterium interacts with its surroundings.

Role in Host-Pathogen Interactions

The glycans present on the surface of pathogenic bacteria are at the forefront of the interaction with host organisms. The presence of this compound within these surface glycans, particularly the O-antigen of LPS, has profound implications for the pathogenesis of bacterial infections.

While direct studies detailing the specific role of this compound in mediating bacterial adhesion are limited, the function of the O-antigen, of which it is a component, is well-established in this process. Bacterial adhesion to host cells is a critical first step in colonization and infection. The O-antigen can influence adhesion by modulating the exposure of other surface adhesins or by acting as a ligand for host cell receptors itself. The unique structural conformation conferred by sugars like this compound can create specific epitopes that are recognized by host cell surface molecules, thereby mediating attachment to tissues. Conversely, the dense layer of O-antigen chains can also mask underlying bacterial surface structures, preventing recognition by certain host receptors and thereby modulating adhesion in a manner that benefits the pathogen.

One of the most significant roles of this compound-containing O-antigens is in helping pathogenic bacteria evade the host's immune system. The O-antigen provides a protective barrier against various components of the innate immune response.

A key mechanism of immune evasion is resistance to the complement system, a cascade of proteins in the blood that can lead to the direct killing of bacteria. The long polysaccharide chains of the O-antigen can prevent the complement membrane attack complex (MAC) from inserting into the bacterial outer membrane, thereby protecting the bacterium from lysis. The specific composition of the O-antigen, including the presence of sugars like this compound, is critical for this protective function. Pathogens with alterations in their O-antigen structure are often more susceptible to complement-mediated killing.

Furthermore, the O-antigen can help bacteria resist phagocytosis by immune cells such as macrophages. The hydrophilic and often negatively charged nature of the O-antigen can repel the similarly charged surface of phagocytes. In Yersinia pseudotuberculosis, a species closely related to that containing this compound, the presence of a 6-deoxyheptose in the O-antigen is important for the barrier function against antimicrobial peptides like polymyxin. smolecule.com This suggests that 6-deoxysugars contribute to a more resilient outer membrane that can withstand the chemical assaults of the innate immune system. The variability of O-antigen structures, driven by the inclusion of diverse and unusual sugars, also allows bacteria to generate antigenic variation, which helps them to avoid recognition by the adaptive immune system's antibodies and memory cells.

Inclusion in Natural Product Biosynthesis (e.g., Antibiotic Glycosides)

Deoxysugars are frequently found as components of secondary metabolites, including many clinically important antibiotics. These sugar moieties are often crucial for the biological activity of the parent molecule, influencing its target recognition, solubility, and stability.

While direct incorporation of this compound into a known antibiotic is not as commonly cited as other deoxysugars, the biosynthesis of the closely related sugar, dTDP-6-deoxy-D-allose, serves as an important paradigm. This sugar has been identified as a key intermediate in the biosynthesis of mycinose (B1239270). nih.govacs.org Mycinose is a deoxysugar found attached to the macrolactone ring of macrolide antibiotics such as chalcomycin (B1236996) and tylosin. nih.govacs.org The biosynthesis of dTDP-6-deoxy-D-allose proceeds from dTDP-D-glucose through a series of enzymatic steps, including dehydration, epimerization, and reduction. nih.govacs.org

The enzymes involved in these pathways, particularly the glycosyltransferases that attach the deoxysugar to the aglycone, are of significant interest for the chemoenzymatic synthesis of novel antibiotic derivatives. The sugar component can play a critical role in the antibiotic's mechanism of action, often by facilitating binding to the ribosomal target in bacteria. The removal or alteration of these deoxysugar moieties can dramatically reduce or abolish the antibiotic's activity. Therefore, the biosynthetic pathways leading to sugars like this compound and its isomers represent potential targets for the development of new antibacterial agents and for the generation of novel, more effective antibiotic compounds through glycoengineering.

Advanced Analytical Characterization of 6 Deoxyaltrose in Complex Glycans

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of glycan analysis, offering several modalities to separate complex carbohydrate mixtures. The choice of technique depends on the specific analytical goal, from monosaccharide composition to detailed profiling of released glycans.

Reversed-Phase (RP) HPLC is typically used for analyzing glycans that have been derivatized with a hydrophobic fluorescent tag. While less common for separating underivatized, highly polar monosaccharides, it is a powerful tool for profiling labeled glycans released from glycoproteins.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a dominant technique for the separation of released and fluorescently labeled N- and O-glycans. ludger.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, like acetonitrile (B52724), and a smaller amount of aqueous buffer. merckmillipore.comyoutube.com This creates a water-enriched layer on the stationary phase, and separation is achieved based on the hydrophilicity of the glycans, with larger and more polar glycans generally eluting later. ludger.com This method is highly effective for resolving glycan isomers and is compatible with both fluorescence detection (for quantification) and mass spectrometry (for structural identification). merckmillipore.comuva.nl For instance, a typical setup might use an amide-based HILIC column with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. youtube.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates without the need for derivatization. chromatographytoday.comarchemica-international.com This technique takes advantage of the weakly acidic nature of carbohydrates, which can be ionized to oxyanions at high pH. chromatographytoday.com These charged molecules are then separated on a strong anion-exchange column using a high pH eluent, typically sodium hydroxide. archemica-international.comthermofisher.com Pulsed Amperometric Detection allows for the direct and highly sensitive electrochemical detection of carbohydrates. chromatographytoday.com HPAE-PAD is exceptionally well-suited for monosaccharide composition analysis, capable of separating common monosaccharides as well as deoxyhexoses like fucose and rhamnose, which would have distinct retention times from other sugars. thermofisher.comlcms.cz

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| HILIC | Amide-based (e.g., GlycanPac) | Gradient of Acetonitrile and Ammonium Formate (50 mM, pH 4.4) | Fluorescence (after 2-AB labeling), ESI-MS | Separation of released, labeled N-glycans by size and structure. |

| HPAE-PAD | Strong Anion Exchange (e.g., Dionex CarboPac™ PA20) | Sodium Hydroxide (e.g., 10-100 mM) with Sodium Acetate (B1210297) gradient | Pulsed Amperometric Detection (PAD) | High-sensitivity monosaccharide composition analysis of underivatized sugars. |

| Reversed-Phase | C18 | Gradient of Aqueous Buffer and Acetonitrile | Fluorescence (after hydrophobic labeling) | Analysis of hydrophobically tagged, released glycans. |

Gas Chromatography (GC) for Monosaccharide Analysis

Gas Chromatography, typically coupled with Mass Spectrometry (GC-MS), is a robust and highly sensitive method for determining the monosaccharide composition of a complex glycan. nih.gov Since monosaccharides are not volatile, they require chemical derivatization prior to analysis. mdpi.com A common and reliable method involves:

Acid Hydrolysis: The glycosidic bonds of the complex glycan are cleaved using an acid (e.g., trifluoroacetic acid) to release the individual monosaccharides. nih.gov

Reduction: The aldehyde or ketone group of each monosaccharide is reduced to a primary alcohol using a reducing agent like sodium borohydride, converting the sugars into their corresponding alditols.

Acetylation: The hydroxyl groups of the alditols are then acetylated (e.g., using acetic anhydride) to form volatile alditol acetate derivatives. researchgate.net

These volatile derivatives are then separated on a capillary GC column (e.g., DB-5) based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds are subsequently identified by their characteristic retention times and mass spectra. researchgate.netresearchgate.net This method can effectively separate and identify a wide range of monosaccharides, including hexoses, pentoses, amino sugars, and 6-deoxyhexoses. The resulting mass spectrum for each peak provides a unique fragmentation pattern that confirms the identity of the monosaccharide derivative.

| Parameter | Typical Condition |

|---|---|

| Derivatization Method | Acid hydrolysis, reduction to alditols, acetylation to alditol acetates |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Initial temp ~80°C, ramp to ~300°C |

| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Expected Elution Order | Rhamnose, Fucose, Arabinose, Xylose, Mannose, Galactose, Glucose (retention times vary by exact method) |

Capillary Electrophoresis (CE) for Glycan Profiling

Capillary Electrophoresis (CE) has become a powerful, high-resolution technique for the analysis of glycans. nih.gov It offers high separation efficiency, rapid analysis times, and requires minimal sample consumption. mdpi.com For glycan analysis, CE is almost always coupled with Laser-Induced Fluorescence (LIF) detection to achieve high sensitivity. hitachi-hightech.comelsevierpure.com

The workflow involves the enzymatic release of N-glycans from the glycoprotein (B1211001), followed by derivatization with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). elsevierpure.commdpi.com The labeled glycans are then separated in a capillary based on their charge-to-size ratio. nih.govhitachi-hightech.com This principle allows for the excellent separation of neutral glycans from sialylated (acidic) glycans, which migrate faster towards the detector. Furthermore, within a group of glycans with the same charge, separation occurs based on size. nih.gov The high resolving power of CE can even separate isomers that are difficult to distinguish by other methods. nih.gov Structural elucidation can be further aided by using exoglycosidase arrays, where the sample is treated with specific enzymes to cleave terminal monosaccharides, and the resulting shift in migration time provides definitive structural information. hitachi-hightech.com

Integrated Analytical Workflows for Comprehensive Glycan Characterization

No single analytical technique can fully unravel the complexity of glycan structures. Therefore, a comprehensive characterization of a glycoprotein containing a rare sugar like 6-deoxyaltrose necessitates an integrated workflow that combines the strengths of multiple orthogonal methods. bu.edunih.gov

A typical workflow might proceed as follows:

Monosaccharide Composition Analysis: A portion of the purified glycoprotein is subjected to acid hydrolysis followed by GC-MS or HPAE-PAD analysis. thermofisher.com This initial step confirms the presence of all constituent monosaccharides, including the identification of this compound based on its unique retention time and/or mass spectrum compared to standards.

Glycan Release and Labeling: The glycans are cleaved from the protein backbone enzymatically (e.g., using PNGase F for N-glycans) or chemically. ludger.com The released pool of glycans is then labeled with a fluorescent tag (e.g., 2-aminobenzamide (B116534) [2-AB] or APTS) for sensitive detection. thermofisher.comspringernature.com

Profiling and Fractionation: The labeled glycan pool is separated using a primary high-resolution technique, most commonly HILIC-UHPLC. ludger.commerckmillipore.com This provides a quantitative profile of the different glycoforms present. Fractions corresponding to specific peaks of interest can be collected for further analysis.

Structural Elucidation: The identity of the glycans in each peak or fraction is confirmed. This is often achieved by coupling the liquid chromatography separation directly to a mass spectrometer (LC-MS). bu.edu The mass data provides the composition of each glycan. Tandem MS (MS/MS) experiments can then be performed to determine the sequence and linkage of the monosaccharides. bu.edu Alternatively, CE profiling combined with exoglycosidase digestion can be used to systematically determine the glycan sequence. hitachi-hightech.com

This integrated approach ensures that information on monosaccharide content, glycan profile, and detailed structural features are all obtained, leading to a comprehensive and confident characterization of the complex glycan structures. nih.govthermofisher.com

Computational Approaches in 6 Deoxyaltrose Research

Conformational Analysis and Dynamics of 6-Deoxyaltrose and its Oligosaccharide Moieties

The three-dimensional structure and flexibility of this compound are fundamental to its function. Computational methods are crucial for exploring the complex conformational landscape of this monosaccharide and the oligosaccharides that contain it.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. In the context of this compound, DFT calculations are employed to determine the relative stabilities of various conformations. Researchers can compute the energies of different ring puckering forms (such as chair, boat, and skew-boat), as well as the rotational isomers (rotamers) of its hydroxyl groups and the C5-C6 bond.

These calculations help identify the lowest-energy, most populated conformations in the gas phase. While early studies focused on simpler models, modern DFT approaches can incorporate solvent effects to better mimic physiological conditions. nih.gov For instance, DFT has been used to study related deoxy sugars, revealing that specific intramolecular hydrogen bonding networks significantly influence conformational preference. researchgate.net Delocalization error in standard DFT can sometimes impact the conformational energies of flexible molecules, but density-corrected (DC-) DFT methods have been shown to significantly reduce these errors, yielding results closer to benchmark standards. ohio-state.edu

| Conformer Feature | Method | Basis Set | Finding |

| Ring Puckering | DFT | 6-31G* | The 4C1 chair conformation is the most stable form, consistent with other altropyranosides. |

| C5-C6 Bond Rotation | DFT | B3LYP/6-311+G** | Analysis reveals multiple low-energy rotamers, with the energetic landscape influenced by the orientation of the C4 hydroxyl group. |

| Hydroxyl Group Rotamers | DC-DFT | aug-cc-pVTZ | The relative energies of hydroxyl rotamers are sensitive to electron delocalization, with DC-DFT providing improved accuracy over standard DFT. ohio-state.edu |

Table 1: Representative DFT Study Parameters for Deoxyhexose Conformational Analysis. This interactive table showcases typical parameters and findings from DFT calculations used to analyze the conformational preferences of molecules like this compound.

While DFT provides static, low-energy snapshots, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, typically an explicit solvent like water. chemrxiv.org

For oligosaccharides containing this compound, MD simulations are essential for exploring the vast conformational space accessible to the glycan chain. researchgate.net These simulations can characterize the flexibility of glycosidic linkages, predict the range of accessible conformations, and identify transient states that may be important for biological recognition. researchgate.netmaynoothuniversity.ie The integration of MD simulations with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful approach to delineating the dynamic structures of carbohydrate chains. researchgate.net

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | GLYCAM06, CHARMM36, GROMOS | Defines the potential energy of the system. researchgate.netnih.gov |

| Water Model | TIP3P, SPC/E | Represents the aqueous solvent environment explicitly. |

| Simulation Time | 100 ns - 1 µs | Length of the simulation, determining the extent of conformational sampling. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Analysis | RMSD, Dihedral Angles, Hydrogen Bonds | Metrics used to quantify molecular motion, conformational changes, and interactions. |

Table 2: Common Parameters for Molecular Dynamics Simulations of Glycans. This interactive table details typical settings used in MD simulations to study the dynamics of this compound-containing molecules.

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of parameters that mathematically describes the energy of the molecule as a function of its atomic coordinates. Carbohydrates, with their numerous polar groups and stereochemical complexity, present unique challenges for force field development. nih.gov

Force fields like GLYCAM06 and those included in the CHARMM and GROMOS packages have been specifically parameterized for carbohydrates. researchgate.netnih.gov The development process involves fitting parameters to high-level quantum mechanical calculations and validating them against experimental data. nih.gov For deoxyhexoses like this compound, specific parameters must be derived for the C-H bond that replaces the C-OH bond, as this alters the local electronic environment and conformational preferences. However, concerns about the accuracy of existing force fields in reproducing certain experimental observations have led to ongoing efforts to improve them, sometimes using machine learning approaches to refine parameters for specific monosaccharides. mdpi.com

In Silico Studies of Enzyme Mechanisms in this compound Biosynthesis

The biosynthesis of 6-deoxyhexoses involves a series of enzymatic steps, and computational methods are increasingly used to elucidate their complex reaction mechanisms. nih.gov In silico techniques like molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into enzyme function at an atomic level. researchgate.net

Molecular docking can predict how substrates, such as nucleotide-activated sugars, bind within the active site of a biosynthetic enzyme. This helps identify key amino acid residues involved in substrate recognition and catalysis. Following docking, QM/MM simulations can be used to model the enzymatic reaction itself. In this hybrid approach, the reacting part of the system (the substrate and key catalytic residues) is treated with quantum mechanics for high accuracy, while the rest of the protein and solvent are treated with classical molecular mechanics for computational efficiency. This allows researchers to map the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the catalytic mechanism. researchgate.netresearchgate.net

Computational Prediction of Glycan-Protein Interactions Involving this compound

The biological roles of this compound are mediated through its recognition by proteins such as lectins, antibodies, and enzymes. Predicting these interactions is a major goal of computational glycobiology. nih.govmdpi.com

Molecular docking is a primary tool for this purpose, used to predict the binding pose and estimate the binding affinity of a this compound-containing glycan to a target protein. nih.govmdpi.com By screening large libraries of compounds, docking can help identify potential protein receptors or inhibitors. researchgate.net The scoring functions used in docking rank different poses based on factors like shape complementarity and intermolecular forces.

Following docking, MD simulations are often performed on the predicted glycan-protein complex. These simulations can assess the stability of the predicted binding mode and refine the structure of the complex. researchgate.net Furthermore, advanced computational techniques like free energy calculations (e.g., MM/PBSA or thermodynamic integration) can be applied to the MD trajectories to obtain more accurate predictions of binding affinity, providing quantitative insights into the strength of the glycan-protein interaction.

| Computational Method | Application in Glycan-Protein Studies | Information Gained |

| Molecular Docking | Predict the binding pose of a this compound glycan in a protein's active site. preprints.org | Preferred orientation, key interacting residues, initial binding score. |

| MD Simulation | Simulate the dynamic behavior of the glycan-protein complex in solution. | Stability of the binding pose, conformational changes upon binding, role of solvent. |

| Free Energy Calculation | Compute the binding free energy from MD simulation trajectories. | Quantitative prediction of binding affinity (e.g., ΔGbind). |

Table 3: Computational Methods for Predicting Glycan-Protein Interactions. This interactive table summarizes the primary in silico techniques used to study the recognition of this compound by proteins.

Future Research Directions

Discovery of Novel 6-Deoxyaltrose-Containing Glycoconjugates

While 6-deoxy-L-altrose is known as a component of bacterial lipopolysaccharides, the discovery of its enantiomer, 6-deoxy-D-altrose, in the mushroom Lactarius lividatus marks a significant finding. nih.gov This was the first complete identification of 6-deoxy-D-altrose in the natural world. nih.gov Further investigation into the polysaccharide from Lactarius lividatus revealed a novel α-glucan substituted with 6-deoxy-D-altropyranose. nih.gov The polysaccharide is composed of D-glucose, D-galactose, and 6-deoxy-D-altrose. nih.gov

Future research should prioritize the systematic screening of a wider range of organisms, including other fungi, plants, and marine invertebrates, for the presence of this compound-containing glycoconjugates. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing these novel structures. The discovery of new glycoconjugates will not only expand our knowledge of the distribution of this compound in nature but also provide new molecules for investigation into their biological activities.

| Organism Source | Type of Glycoconjugate | Monosaccharide Composition |

| Lactarius lividatus (mushroom) | α-glucan | D-glucose, D-galactose, 6-deoxy-D-altrose |

| Gram-negative bacteria | Lipopolysaccharide | Varies, includes 6-deoxy-L-altrose |

Engineering of Microbial Strains for Enhanced this compound Production

The microbial production of this compound and its derivatives holds significant promise for creating a sustainable supply for research and potential applications. Future efforts in this area will likely focus on the metabolic engineering of microbial hosts. nih.gov This involves the identification and manipulation of the biosynthetic gene clusters responsible for this compound production. Drawing parallels from the biosynthesis of other 6-deoxy sugars, such as dTDP-L-rhamnose and dTDP-6-deoxy-L-talose, can provide a roadmap for engineering this compound pathways. researchgate.net

Key strategies for enhancing production include:

Deletion of competing pathways: Eliminating metabolic pathways that divert precursors away from this compound synthesis can increase the flux towards the desired product.

Ribosome engineering: This technique, which involves introducing mutations in ribosomal proteins, has been shown to improve the production of secondary metabolites and could be applied to this compound. nih.gov

Fermentation optimization: Fine-tuning fermentation conditions such as media composition, temperature, and pH is crucial for maximizing product titers. springernature.com A successful example of this approach is the sevenfold increase in 6'-deoxy-bleomycin Z production through combined UV mutagenesis, ribosome engineering, and fermentation optimization. researchgate.net

| Engineering Strategy | Potential Target/Approach | Desired Outcome |

| Metabolic Engineering | Overexpression of biosynthetic enzymes, deletion of competing pathways | Increased flux towards this compound |

| Ribosome Engineering | Introduction of mutations in ribosomal proteins | Enhanced production of this compound-containing secondary metabolites |

| Fermentation Optimization | Adjustment of media, temperature, pH | Maximized yield of this compound |

| Mutagenesis | UV or chemical mutagenesis | Generation of high-producing strains |

Development of Next-Generation Synthetic Methodologies for this compound Derivatives

The chemical and enzymatic synthesis of this compound and its derivatives is essential for structure-activity relationship studies and the development of novel therapeutic agents. While traditional chemical synthesis can be complex, chemoenzymatic approaches offer a powerful alternative by combining the selectivity of enzymes with the versatility of chemical methods. rsc.orgnih.gov

Future research in this area should focus on:

Discovery and characterization of novel glycosyltransferases: These enzymes are responsible for forming specific glycosidic linkages and are key to the synthesis of complex glycoconjugates. nih.gov Identifying glycosyltransferases that can utilize this compound as a donor or acceptor substrate is a high priority.

Engineering of existing enzymes: Modifying the substrate specificity of known glycosyltransferases and glycosidases through protein engineering can create novel biocatalysts for the synthesis of this compound derivatives. nih.gov

Combinatorial chemoenzymatic synthesis: This approach allows for the rapid generation of libraries of this compound derivatives for high-throughput screening of biological activity. biorxiv.orgnih.gov

Application of Systems Glycobiology for Holistic Understanding

A systems glycobiology approach will be crucial for integrating the diverse datasets generated from the study of this compound and for developing a comprehensive understanding of its biological roles. This involves the use of high-throughput experimental techniques and computational modeling to study the glycome in a holistic manner.

Key aspects of a systems glycobiology approach to this compound research include:

Glycomics: The large-scale analysis of the glycans present in a biological system can reveal the context in which this compound is found and how its expression changes in different physiological and pathological states.

Transcriptomics and Proteomics: Analyzing the expression of genes and proteins related to this compound biosynthesis and modification can provide insights into the regulatory networks that control its production and function.

Computational Modeling: Developing mathematical models of the metabolic pathways involved in this compound synthesis can help to identify key control points and predict the effects of genetic modifications. youtube.com

Integration of Omics Data: Combining data from glycomics, transcriptomics, proteomics, and metabolomics will provide a more complete picture of the role of this compound in complex biological systems.

By pursuing these future research directions, the scientific community can expect to significantly advance our knowledge of this compound, paving the way for new discoveries and applications in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.